Azepane-2,6-dione is classified under the category of azepanes, which are saturated heterocycles with a nitrogen atom in the ring. It has the IUPAC name azepane-2,6-dione and can be represented by the molecular formula . The compound is recognized for its role in biochemical processes and its interactions with various biomolecules .
Azepane-2,6-dione can be synthesized through several methods, with one common approach involving the cyclization of appropriate precursors. A notable synthetic route starts from cyclohexanone, which undergoes chlorination using phosphorus pentachloride to form 3,3-dichloroazepan-2-one. This intermediate is then treated with morpholine and subjected to acidic hydrolysis to yield azepane-2,6-dione.
Another method includes a temporary-bridge strategy for enantioselective organocatalyzed synthesis, where α-ketoamides react to form bicyclic products with high diastereoselectivity . Additionally, Diels-Alder reactions have been explored for synthesizing azepines that can be further transformed into azepane derivatives .
The synthesis typically requires controlled reaction conditions to optimize yield and purity. Industrial production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Azepane-2,6-dione features a seven-membered ring structure with two carbonyl groups. The InChI representation of this compound is:
The InChI Key is GIAJGDZHQQLFNW-UHFFFAOYSA-N. This structure allows for various chemical reactions due to the presence of functional groups that can participate in nucleophilic or electrophilic processes.
Azepane-2,6-dione undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure desired transformations.
The products formed from these reactions depend on specific reagents and conditions. For example, oxidation can yield derivatives with additional oxygen-containing functional groups, while reduction can result in azepane-2,6-diol.
Azepane-2,6-dione interacts with biological targets through various mechanisms typical of seven-membered heterocycles. These compounds are known to participate in biochemical pathways that influence enzyme activity and protein interactions.
Research indicates that derivatives of azepane compounds exhibit significant biological activities, including antitumor efficacy and good oral bioavailability . The pharmacokinetic properties suggest that azepane derivatives may effectively target specific pathways within cells.
Azepane-2,6-dione is described as a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.
The compound has notable stability under various conditions but may undergo degradation depending on environmental factors such as temperature and pH. Its reactivity profile allows it to engage in diverse chemical transformations relevant for synthetic applications .
Azepane-2,6-dione has been recognized for its pharmaceutical significance. It serves as a building block for various therapeutic agents due to its ability to form derivatives that exhibit biological activity against diseases such as cancer and tuberculosis . The compound's structural characteristics make it valuable in drug discovery processes aimed at developing new therapeutic compounds.
Transition metal catalysis enables efficient construction of the azepane core through stereocontrolled [4+3] cycloadditions. Enantioselective organocatalysis using modified Jørgensen-Hayashi catalysts (e.g., 6) facilitates domino Michael-hemiaminalization sequences between α-ketoamides (1) and enals (2). Optimized conditions (trichloroethanol, –7°C) deliver oxygen-bridged azepane precursors (3) with high diastereo- (up to >20:1 dr) and enantioselectivity (95–99% ee). This "temporary-bridge" strategy overcomes entropic barriers associated with direct seven-membered ring formation [5]. Subsequent bridge cleavage (acidic methanol) affords functionalized azepane-2,6-dione derivatives (4) without racemization [5].
Rhodium(I) catalysts enable complementary [4+3] cyclizations, as demonstrated in denitrogenative heterocycloadditions between sulfonyl-1,2,3-triazoles and allylic indoles. These reactions proceed via rhodium-stabilized azavinyl carbene intermediates, enabling access to fused azepine scaffolds prevalent in bioactive alkaloids [1] [6].
Table 1: Diastereoselective Outcomes in Organocatalytic Azepane Synthesis
R₁ (Ketoamide) | R₂ (Enal) | Catalyst | dr | ee (%) |
---|---|---|---|---|
Ph | Ph | 6 | 3:1 | 97 |
i-Pr | 4-Cl-C₆H₄ | 6 | >20:1 | 99 |
H | 2-Naphthyl | 6 | 1:0 | 97 |
Olefin metathesis provides direct access to unsaturated azepane precursors. Diene substrates like 93 and 96 – synthesized from L-xylose via Wittig olefination and Mitsunobu inversion – undergo RCM using Grubbs II catalyst (Hoveyda-Grubbs 2nd generation). This delivers 7- or 8-membered N-heterocycles (94, 97) with preserved chirality. Subsequent hydrogenation saturates the ring, yielding enantiopure azepanes (95) or azocanes (98) [2] [6]. Critical factors include:
Table 2: Grubbs Catalysts in Azepane RCM
Substrate Type | Catalyst | Key Product | Yield (%) |
---|---|---|---|
N-Allyl diene | Grubbs II | Azepane 95 | 82 |
N-Butenyl diene | Hoveyda-Grubbs II | Azocane 98 | 78 |
Fused dihydroazepine | Grubbs I | Benzazepine 6 | 75 |
The Castagnoli-Cushman Reaction (CCR) exploits biomimetic annulation between imines (15, 18) and cyclic anhydrides (9, 16, 19). This atom-economical process generates γ- or δ-lactam-embedded azepanediones (17, 20, 21) in one step. Modifications include:
Azepanediones with N-aryl or N-alkyl urea groups permit late-stage diversification. Key transformations include:
Table 3: Castagnoli-Cushman Reaction Scope for Azepanediones
Anhydride | Imine R-group | Product | dr (trans:cis) |
---|---|---|---|
Glutaric (19) | p-MeO-C₆H₄ | 20a | 4:1 |
Glutaric (19) | p-NO₂-C₆H₄ | 20b | 3:1 |
Homophthalic (9) | t-Bu | 21a | >20:1 (only trans) |
Solid-supported catalysts enable rapid diversification of azepane-2,6-dione scaffolds:
This approach streamlines the synthesis of hybrid pharmacophores like azepane-acridines, which show potent bioactivity (IC₅₀: 1.41–2.75 µg/mL vs. S. aureus) [3].
Table 4: Polymer-Supported Azepane Synthesis Metrics
Catalyst System | Reaction Type | Time | Yield Range (%) | Purity (HPLC) |
---|---|---|---|---|
γ-Fe₂O₃@TiO₂-Vit.B1 (US) | Azepane-acridine fusion | 40 min | 85–93 | >95% |
Polystyrene-Burgess reagent | Hydroxy-lactam dehydration | 2 h | 70–81 | 90% |
Scavenger resin (isocyanide) | Multicomponent coupling | 6 h | 65–78 | 88% |
Compounds Cited in Text:
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: